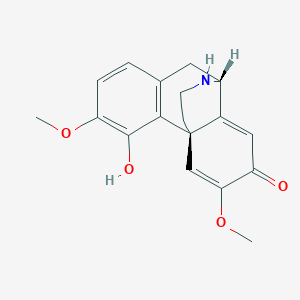
N-Norsinoactine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Norsinoactine is a morphinandienone alkaloid isolated from plants such as Croton flavens and Croton balsamifera . It is known for its complex structure and potential biological activities. The chemical formula of this compound is C18H19NO4, and it has a molecular weight of 313.35 g/mol .
Preparation Methods
N-Norsinoactine can be isolated from natural sources like Croton flavens and Croton balsamifera . The isolation process involves extraction with solvents such as ethyl acetate, followed by crystallization . The compound crystallizes from ethyl acetate with one mole of solvent, which is difficult to remove
Chemical Reactions Analysis
N-Norsinoactine undergoes various chemical reactions, including acid rearrangement . Common reagents and conditions used in these reactions include acids like hydrochloric acid and sulfuric acid. The major products formed from these reactions depend on the specific conditions and reagents used. For example, acid rearrangement of this compound derivatives has been studied .
Scientific Research Applications
N-Norsinoactine has several scientific research applications, particularly in the fields of chemistry and biology. It is studied for its potential biological activities and its role as a natural product with complex chemical structures . Research on this compound includes its isolation, structural elucidation, and potential therapeutic applications . Its unique structure makes it a valuable compound for studying natural product chemistry and developing new pharmaceuticals.
Mechanism of Action
like other morphinandienone alkaloids, it may interact with specific molecular targets and pathways in biological systems . Further research is needed to elucidate the exact mechanism by which N-Norsinoactine exerts its effects.
Comparison with Similar Compounds
N-Norsinoactine is similar to other morphinandienone alkaloids such as sinoacutine, flavinantine, and flavinine . These compounds share similar structural features and are isolated from the same plant sources . this compound is unique due to its specific molecular structure and potential biological activities . The comparison of this compound with these similar compounds highlights its uniqueness and potential for further research.
Properties
CAS No. |
13186-21-5 |
|---|---|
Molecular Formula |
C18H19NO4 |
Molecular Weight |
313.3 g/mol |
IUPAC Name |
(1S,9R)-3-hydroxy-4,13-dimethoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaen-12-one |
InChI |
InChI=1S/C18H19NO4/c1-22-14-4-3-10-7-12-11-8-13(20)15(23-2)9-18(11,5-6-19-12)16(10)17(14)21/h3-4,8-9,12,19,21H,5-7H2,1-2H3/t12-,18+/m1/s1 |
InChI Key |
JYZAYBRTZJWZDR-XIKOKIGWSA-N |
SMILES |
COC1=C(C2=C(CC3C4=CC(=O)C(=CC42CCN3)OC)C=C1)O |
Isomeric SMILES |
COC1=C(C2=C(C[C@@H]3C4=CC(=O)C(=C[C@@]42CCN3)OC)C=C1)O |
Canonical SMILES |
COC1=C(C2=C(CC3C4=CC(=O)C(=CC42CCN3)OC)C=C1)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















